molecular formula C20H22O4 B3037033 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone CAS No. 405239-71-6

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone

Cat. No. B3037033
CAS RN: 405239-71-6
M. Wt: 326.4 g/mol
InChI Key: NDMGGAITAQQECE-UHFFFAOYSA-N
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Description

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone, or 1-(2-CPM-6-MBP) is an organic compound belonging to the class of cyclopropylmethoxy benzyloxy phenyl ethanone derivatives. It is a highly versatile compound with a wide range of applications in the fields of medicine, biology, and biochemistry. It has been used in a variety of laboratory experiments and clinical studies, and has been demonstrated to have a number of beneficial properties.

Scientific Research Applications

  • X-ray and DFT-Calculated Structures : A study by Șahin et al. (2011) investigated the isomeric structures of related compounds using X-ray diffraction and density functional theory (DFT). They found that the total energies of these compounds decrease with increasing solvent polarity, and their molecular electrostatic potentials were also analyzed (Șahin, Onur, Buyukgungor, Orhan, Albayrak, Çiğdem, & Odabasoglu, Mustafa, 2011).

  • Synthesis and Antimicrobial Activity : Lan‐Qin Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands related to the compound . These complexes showed antimicrobial activity, highlighting potential pharmaceutical applications (Lan‐Qin Chai, Kong-Yan Zhang, Li-jian Tang, Jian-Yu Zhang, & Hong-Song Zhang, 2017).

  • Fungitoxicity of Derivatives : Research by R. K. Mehton et al. (2009) on C-phenyl derivatives of a similar compound showed significant fungitoxic effects against various fungi, suggesting applications in agriculture or antifungal drug development (R. K. Mehton, J. Sharma, & M. Rai, 2009).

  • Antifungal Agent and Constituents : Yi-bin Zhao et al. (2007) isolated compounds from Cynanchum otophyllum, including a derivative similar to the compound , which exhibited antifungal activity. This suggests potential use in developing antifungal agents (Yi-bin Zhao, Yue-Mao Shen, Hong He, Q. Mu, & X. Hao, 2007).

  • Antimicrobial Activity of Synthesized Derivatives : A study by Hitesh Dave et al. (2013) on derivatives of a similar compound showed antimicrobial activity against various bacterial species, suggesting potential applications in antibacterial drug development (Hitesh Dave, R. N. Patel, K. Nimavat, K. Vyas, & P. Patel, 2013).

properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-14(21)20-18(23-12-15-6-7-15)4-3-5-19(20)24-13-16-8-10-17(22-2)11-9-16/h3-5,8-11,15H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMGGAITAQQECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2CC2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-{2-[(cyclopropylmethyl)oxy]-6-hydroxyphenyl}ethanone (56.3 g, 272 mmol) in acetone (1000 mL) was added potassium carbonate (188 g, 1364 mmol), 4-methoxybenzyl chloride (40.9 mL, 300 mmol) and tetrabutyl-ammonium iodide (20.2 g, 54.6 mmol). The mixture was stirred at reflux overnight. The reaction mixture was allowed to cool to room temperature, filtered on Celite®, and then the filtrate was concentrated under reduced pressure. The residue was diluted with water and extracted with ethyl acetate. The separated organic phase was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. Then the resulting white solid was recrystallized from ethanol, collected by filtration, washed with ethanol, and dried under reduced pressure to give 1-{2-(cyclopropylmethoxy)-6-[(4-methoxybenzyl)oxy]phenyl}ethanone as a white solid (79.2 g, yield; 89%).
Quantity
56.3 g
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
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40.9 mL
Type
reactant
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Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 1-{2-[(cyclopropylmethyl)oxy]-6-hydroxyphenyl} ethanone (56.3 g, 272 mmol) in acetone (1000 mL) was added potassium carbonate (188 g, 1364 mmol), 4-methoxybenzyl chloride (40.9 mL, 300 mmol) and tetrabutylammonium iodide (20.2 g, 54.6 mmol). The mixture was stirred at reflux overnight. The reaction mixture was allowed to cool to room temperature, filtered on Celite, and then the filtrate was concentrated under reduced pressure. The residue was diluted with water and extracted with ethyl acetate. The separated organic phase was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. Then the resulting white solid was recrystallized from ethanol, collected by filtration, washed with ethanol, and dried under reduced pressure to give starting compound 1A′ as a white solid (79.2 g, yield; 89%).
Quantity
56.3 g
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
40.9 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
compound 1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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